molecular formula C20H13ClN2O5 B298407 2-(4-chloro-3-nitrophenyl)-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione

2-(4-chloro-3-nitrophenyl)-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione

Cat. No. B298407
M. Wt: 396.8 g/mol
InChI Key: ZXEWWXJSZFWEBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-3-nitrophenyl)-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione, also known as SU5416, is a synthetic molecule that has gained attention in scientific research due to its potential application in cancer treatment. SU5416 is a member of the benzisoindole family of compounds and is a potent inhibitor of vascular endothelial growth factor receptor (VEGFR).

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-nitrophenyl)-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione involves its binding to the ATP-binding site of VEGFR, which prevents the activation of downstream signaling pathways that are necessary for angiogenesis. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects in cancer cells, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. In addition, this compound has been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-chloro-3-nitrophenyl)-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione is its potent inhibitory activity against VEGFR. This makes it a valuable tool for studying the role of angiogenesis in cancer biology and for testing the efficacy of anti-angiogenic therapies. However, this compound has some limitations, including its potential toxicity and the need for careful dosing to avoid adverse effects.

Future Directions

There are several potential future directions for research on 2-(4-chloro-3-nitrophenyl)-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione. One area of interest is the development of more potent and selective inhibitors of VEGFR that can overcome the limitations of this compound. Another area of interest is the investigation of the role of angiogenesis in other diseases, such as cardiovascular disease and inflammatory disorders. Finally, there is a need for further preclinical and clinical studies to evaluate the efficacy and safety of this compound and other anti-angiogenic therapies in cancer treatment.

Synthesis Methods

The synthesis of 2-(4-chloro-3-nitrophenyl)-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione involves a multi-step process that includes the reaction of 4-chloro-3-nitrobenzaldehyde with 2-methyl-2-butene-1,4-diol to form the corresponding diol intermediate. The diol is then subjected to a series of reactions involving cyclization, oxidation, and reduction to yield the final product, this compound.

Scientific Research Applications

2-(4-chloro-3-nitrophenyl)-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione has been extensively studied for its potential application in cancer treatment. It acts as a potent inhibitor of VEGFR, which is a key mediator of angiogenesis, the process by which new blood vessels are formed. By inhibiting VEGFR, this compound can disrupt the growth and survival of cancer cells by preventing the formation of new blood vessels that are necessary for tumor growth.

properties

Molecular Formula

C20H13ClN2O5

Molecular Weight

396.8 g/mol

IUPAC Name

11-(4-chloro-3-nitrophenyl)-11-azatetracyclo[6.5.2.02,7.09,13]pentadeca-2,4,6-triene-10,12,14-trione

InChI

InChI=1S/C20H13ClN2O5/c21-13-6-5-9(7-14(13)23(27)28)22-19(25)17-12-8-15(24)16(18(17)20(22)26)11-4-2-1-3-10(11)12/h1-7,12,16-18H,8H2

InChI Key

ZXEWWXJSZFWEBU-UHFFFAOYSA-N

SMILES

C1C2C3C(C(C1=O)C4=CC=CC=C24)C(=O)N(C3=O)C5=CC(=C(C=C5)Cl)[N+](=O)[O-]

Canonical SMILES

C1C2C3C(C(C1=O)C4=CC=CC=C24)C(=O)N(C3=O)C5=CC(=C(C=C5)Cl)[N+](=O)[O-]

Origin of Product

United States

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